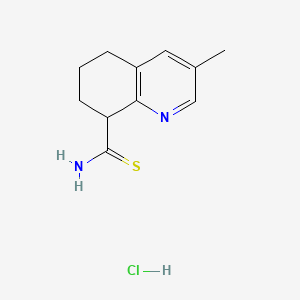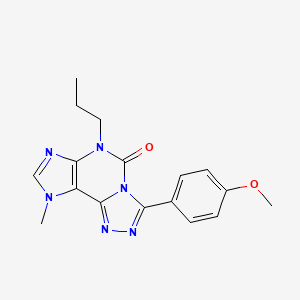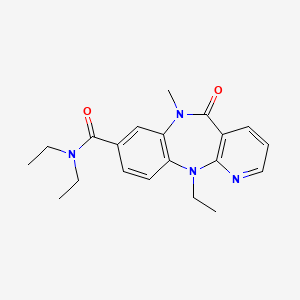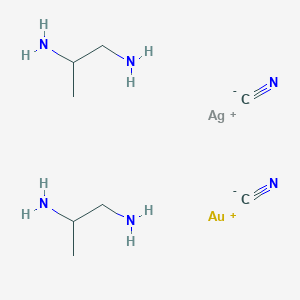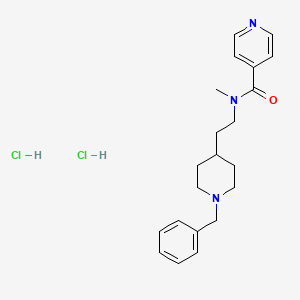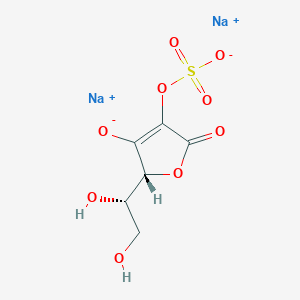
Disodium ascorbyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium ascorbyl sulfate is a sodium salt of a monoester of ascorbic and sulfuric acids. It is a stable derivative of Vitamin C, known for its antioxidant properties and its ability to boost collagen production. This compound is commonly used in cosmetic applications due to its stability and water solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium ascorbyl sulfate is synthesized through the esterification of ascorbic acid with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where ascorbic acid and sulfuric acid are reacted under controlled conditions. The resulting product is then neutralized with sodium hydroxide, purified, and crystallized to obtain the final product. The process is designed to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Disodium ascorbyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Various substituted ascorbyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disodium ascorbyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a stable form of Vitamin C in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in collagen synthesis.
Medicine: Investigated for its potential in wound healing and skin care due to its ability to promote collagen production.
Industry: Widely used in cosmetic formulations for its stability and antioxidant properties.
Mecanismo De Acción
Disodium ascorbyl sulfate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also promotes collagen synthesis by acting as a cofactor for prolyl and lysyl hydroxylases, enzymes involved in collagen stabilization. Additionally, it can modulate gene expression related to antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium ascorbyl phosphate
- Sodium ascorbyl phosphate
- Ascorbyl palmitate
Comparison
Disodium ascorbyl sulfate is unique due to its high stability in aqueous solutions compared to other Vitamin C derivatives. While magnesium ascorbyl phosphate and sodium ascorbyl phosphate are also stable, they are less effective in promoting collagen synthesis. Ascorbyl palmitate, on the other hand, is lipid-soluble and used in different applications where water solubility is not required .
Propiedades
Número CAS |
53910-28-4 |
|---|---|
Fórmula molecular |
C6H6Na2O9S |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
disodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate |
InChI |
InChI=1S/C6H8O9S.2Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1 |
Clave InChI |
AMQDHYXCJCIBQJ-YCWPWOODSA-L |
SMILES isomérico |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
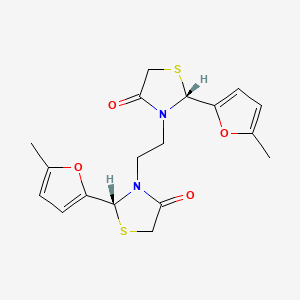
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)


![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)

